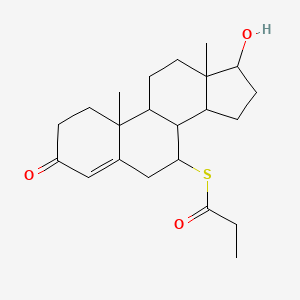
1-Hydroxy-1-butanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1-butanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group and a sulfonic acid group. This compound is a white crystalline solid that is highly soluble in water. It is known for its strong acidic properties and is often used in various chemical reactions as a catalyst or intermediate.
Méthodes De Préparation
1-Hydroxy-1-butanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of sodium sulfite with bis-4-chlorobutyl ether in the presence of water. The mixture is heated under reflux conditions until the ether dissolves. Concentrated hydrochloric acid is then added, and the mixture is boiled until sulfur dioxide is no longer evolved. The solution is filtered, and the filtrate is passed through an ion-exchange resin to remove impurities. The final product is obtained by vacuum distillation .
Analyse Des Réactions Chimiques
1-Hydroxy-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Applications De Recherche Scientifique
1-Hydroxy-1-butanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in protein modification studies to explore protein structure and function.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-butanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as proteins and enzymes, modifying their structure and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Hydroxy-1-butanesulfonic acid can be compared with other sulfonic acid derivatives, such as:
Sodium 1-butanesulfonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.
Sodium 1-heptanesulfonate: Has a longer carbon chain, affecting its solubility and reactivity.
Sodium 1-decanesulfonate: Even longer carbon chain, used in different industrial applications due to its unique properties
This compound stands out due to its combination of hydroxyl and sulfonic acid groups, which provide unique reactivity and versatility in various applications.
Propriétés
Numéro CAS |
4435-33-0 |
|---|---|
Formule moléculaire |
C4H10O4S |
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
1-hydroxybutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O4S/c1-2-3-4(5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |
Clé InChI |
KMBRJVMBQNMRDM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


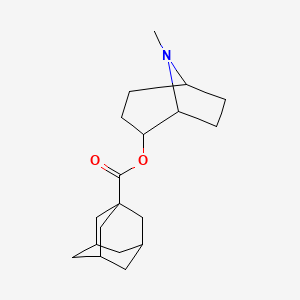
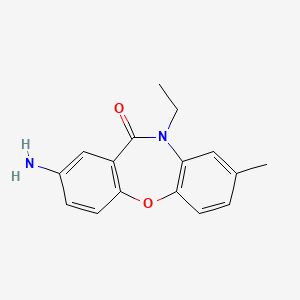
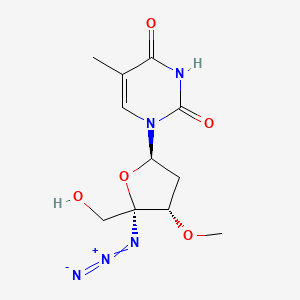
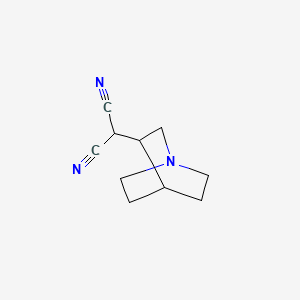


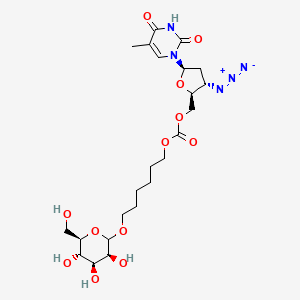
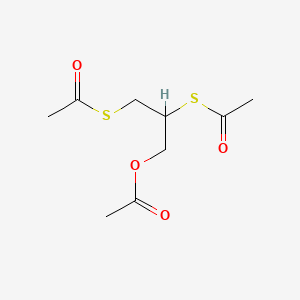
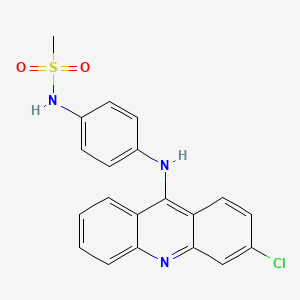
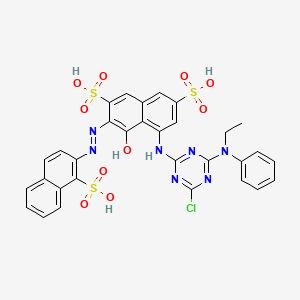
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
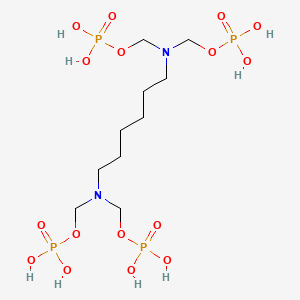
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
